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Compound of Interest

Compound Name: 2-Oxoethyl acetate

CAS No.: 5371-49-3

Cat. No.: B1588976

Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 2-Oxoethyl
acetate (C₄H₆O₃), a bifunctional molecule incorporating both an aldehyde and an ester moiety.

[1][2] Understanding its distinct spectral signature is paramount for researchers in organic

synthesis, materials science, and drug development, where precise structural confirmation is a

prerequisite for advancing research. This document synthesizes data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a holistic

and validated reference for the scientific community.

Molecular Structure and Spectroscopic Overview
2-Oxoethyl acetate, also known as acetoxyacetaldehyde or glycolaldehyde acetate,

possesses a simple yet informative structure. Its spectroscopic characterization is defined by

the interplay between the acetyl group and the terminal aldehyde function. The molecular

weight of this compound is 102.09 g/mol , with a monoisotopic mass of 102.031694049 Da.[1]

A thorough multi-spectroscopic approach is essential for unambiguous identification and purity

assessment. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR
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spectroscopy confirms the presence of key functional groups (carbonyls), and mass

spectrometry elucidates the molecular weight and fragmentation patterns, offering definitive

structural proof.

Caption: ¹H NMR environments in 2-Oxoethyl acetate.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and

information about their chemical environment. For 2-Oxoethyl acetate, four distinct signals are

expected.

Chemical Shift (δ, ppm) Assignment Rationale

~195-200 -C(O)H

The aldehyde carbonyl carbon

is significantly deshielded and

appears far downfield, typical

for this functional group.

~170-171 CH₃-C(O)-

The ester carbonyl carbon is

also deshielded but appears

upfield relative to the aldehyde

carbonyl. [3]

~65-70 -O-CH₂-

This methylene carbon is

bonded to an electronegative

oxygen atom, causing a

downfield shift into the 60-70

ppm range. [3]

~20-21 CH₃-C(O)-

The methyl carbon of the

acetate group is in a typical

aliphatic region. [3]

Sample and System: Use the same sample and spectrometer as for the ¹H NMR experiment.

Acquisition Parameters:
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Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse angle (e.g.,

'zgpg30' on Bruker systems).

Number of Scans: 1024 scans, or more, are typically required due to the low natural

abundance of the ¹³C isotope.

Relaxation Delay (D1): 2 seconds.

Spectral Width (SW): 0-220 ppm.

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the

CDCl₃ triplet centered at 77.16 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a

molecule. For 2-Oxoethyl acetate, the most prominent features will be the strong absorption

bands corresponding to the two distinct carbonyl groups.

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

~2830 and ~2730 C-H Stretch Medium-Weak
Aldehyde (Fermi

doublet) [4]

~1745-1760 C=O Stretch Strong Ester Carbonyl

~1720-1740 C=O Stretch Strong Aldehyde Carbonyl [4]

~1220-1250 C-O Stretch Strong Ester (acyl-oxygen)

Note: The two carbonyl stretching frequencies are close and may appear as a single broad

peak or a shoulder, depending on the resolution and phase of the sample.

Sample Preparation: Apply a thin film of neat liquid 2-Oxoethyl acetate onto a salt plate

(e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory,

which requires only a single drop of the sample.

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: Co-add 16 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background scan of the empty sample compartment or clean

ATR crystal. Ratio the sample scan against the background to generate the final absorbance

or transmittance spectrum.

CH₃-C(=O)O-CH₂-C(=O)H

Ester C=O Aldehyde C=O Aldehyde C-H Ester C-O

~1750 cm⁻¹ Strong

~1730 cm⁻¹ Strong

~2730 cm⁻¹ Medium

~1230 cm⁻¹ Strong

Stretch StretchStretch Stretch

Click to download full resolution via product page

Caption: Key IR vibrational modes for 2-Oxoethyl acetate.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information through

fragmentation analysis. Using Electron Ionization (EI), 2-Oxoethyl acetate will fragment in

predictable ways based on the stability of the resulting cations and neutral losses.
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m/z
Proposed
Fragment

Formula Comments

102 [M]⁺˙ [C₄H₆O₃]⁺˙

Molecular Ion. Its

presence confirms the

molecular weight.

73 [M - CHO]⁺ [C₃H₅O₂]⁺
Loss of the formyl

radical (•CHO, 29 Da).

59 [M - CH₃CO]⁺ [C₂H₃O₂]⁺

Loss of the acetyl

radical (•COCH₃, 43

Da).

43 [CH₃CO]⁺ [C₂H₃O]⁺

Acetylium ion. This is

often a very stable

and abundant

fragment for acetate

esters. [5]

Sample Introduction: Introduce a dilute solution of 2-Oxoethyl acetate in a volatile solvent

(e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography

(GC) inlet. GC-MS is preferred as it also confirms sample purity.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source,

typically a quadrupole or time-of-flight (TOF) analyzer.

Acquisition Parameters:

Ionization Energy: Standard 70 eV.

Source Temperature: ~230 °C.

Mass Range: Scan from m/z 35 to 200.

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and

compare it against predicted pathways and spectral libraries for validation.
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- •OCH₂CHO
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[CH₃COOCH₂]⁺
m/z = 73

- •CHO
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Caption: Primary EI fragmentation pathways for 2-Oxoethyl acetate.

Conclusion
The spectroscopic profile of 2-Oxoethyl acetate is highly characteristic. The ¹H NMR spectrum

is defined by three distinct singlets, the ¹³C NMR by four signals including two downfield

carbonyls, the IR spectrum by strong, dual carbonyl absorptions, and the mass spectrum by a

clear molecular ion and predictable fragmentation including a dominant acetylium ion at m/z 43.

This comprehensive guide provides researchers with the validated data and self-correcting

experimental protocols necessary to confidently identify and characterize 2-Oxoethyl acetate,

ensuring the integrity and progression of their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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